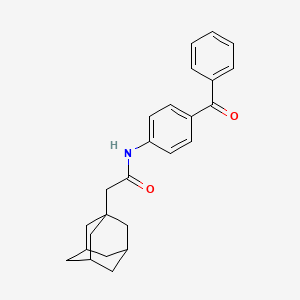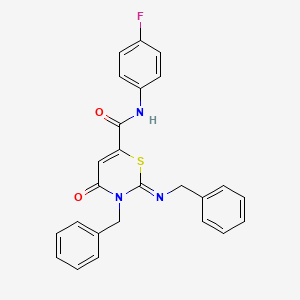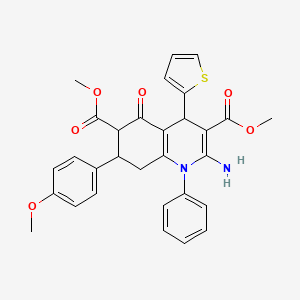![molecular formula C21H20N2O4S2 B11067589 ethyl 4-({(E)-[4-oxo-3-(2-phenoxyethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate](/img/structure/B11067589.png)
ethyl 4-({(E)-[4-oxo-3-(2-phenoxyethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 4-({[4-OXO-3-(2-PHENOXYETHYL)-2-THIOXO-1,3-THIAZOLAN-5-YLIDEN]METHYL}AMINO)BENZOATE is a complex organic compound that belongs to the class of thiazolidinones. This compound is characterized by its unique structure, which includes a phenoxyethyl group, a thiazolidinone ring, and an ethyl benzoate moiety. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-({[4-OXO-3-(2-PHENOXYETHYL)-2-THIOXO-1,3-THIAZOLAN-5-YLIDEN]METHYL}AMINO)BENZOATE typically involves a multi-step process. One common method includes the following steps:
Formation of the Thiazolidinone Ring: The initial step involves the reaction of 2-phenoxyethylamine with carbon disulfide and chloroacetic acid to form the thiazolidinone ring.
Introduction of the Phenoxyethyl Group: The phenoxyethyl group is introduced through a nucleophilic substitution reaction.
Formation of the Ylidene Intermediate: The thiazolidinone derivative is then reacted with an appropriate aldehyde to form the ylidene intermediate.
Coupling with Ethyl Benzoate: Finally, the ylidene intermediate is coupled with ethyl 4-aminobenzoate under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-({[4-OXO-3-(2-PHENOXYETHYL)-2-THIOXO-1,3-THIAZOLAN-5-YLIDEN]METHYL}AMINO)BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: The phenoxyethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
ETHYL 4-({[4-OXO-3-(2-PHENOXYETHYL)-2-THIOXO-1,3-THIAZOLAN-5-YLIDEN]METHYL}AMINO)BENZOATE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of ETHYL 4-({[4-OXO-3-(2-PHENOXYETHYL)-2-THIOXO-1,3-THIAZOLAN-5-YLIDEN]METHYL}AMINO)BENZOATE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in its antimicrobial or anticancer effects.
Comparison with Similar Compounds
ETHYL 4-({[4-OXO-3-(2-PHENOXYETHYL)-2-THIOXO-1,3-THIAZOLAN-5-YLIDEN]METHYL}AMINO)BENZOATE can be compared with other thiazolidinone derivatives:
ETHYL 4-({[4-OXO-3-(2-METHOXYETHYL)-2-THIOXO-1,3-THIAZOLAN-5-YLIDEN]METHYL}AMINO)BENZOATE: Similar structure but with a methoxyethyl group instead of a phenoxyethyl group.
ETHYL 4-({[4-OXO-3-(2-ETHOXYETHYL)-2-THIOXO-1,3-THIAZOLAN-5-YLIDEN]METHYL}AMINO)BENZOATE: Similar structure but with an ethoxyethyl group instead of a phenoxyethyl group.
The uniqueness of ETHYL 4-({[4-OXO-3-(2-PHENOXYETHYL)-2-THIOXO-1,3-THIAZOLAN-5-YLIDEN]METHYL}AMINO)BENZOATE lies in its phenoxyethyl group, which can impart distinct biological activities compared to its analogs.
Properties
Molecular Formula |
C21H20N2O4S2 |
|---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
ethyl 4-[[4-hydroxy-3-(2-phenoxyethyl)-2-sulfanylidene-1,3-thiazol-5-yl]methylideneamino]benzoate |
InChI |
InChI=1S/C21H20N2O4S2/c1-2-26-20(25)15-8-10-16(11-9-15)22-14-18-19(24)23(21(28)29-18)12-13-27-17-6-4-3-5-7-17/h3-11,14,24H,2,12-13H2,1H3 |
InChI Key |
DQKXGJYTHAHVCG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N=CC2=C(N(C(=S)S2)CCOC3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-fluorobenzyl)-3-nitro-5-{[4-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}-1H-1,2,4-triazole](/img/structure/B11067507.png)
![6-amino-1-phenyl-2-[(4'H-spiro[cyclopentane-1,3'-isoquinolin]-1'-ylmethyl)sulfanyl]pyrimidin-4(1H)-one](/img/structure/B11067511.png)

![4-[({(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-2-[(2-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetyl)amino]benzoic acid](/img/structure/B11067519.png)
![(4Z)-4-[4-(diethylamino)benzylidene]-5-methyl-2-(1H-tetrazol-5-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11067522.png)
![N-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1-benzofuran-2-carboxamide](/img/structure/B11067528.png)
![Furan-3-carboxylic acid, 5-[3-(3-benzylureido)phenyl]-2-methyl-, ethyl ester](/img/structure/B11067540.png)

![8-nitro-1'-phenyl-2'-thioxo-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrido[1,2-a]quinoline-5,5'-pyrimidine]-4',6'(1'H,3'H)-dione](/img/structure/B11067575.png)
![3,4-dichloro-N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide](/img/structure/B11067579.png)
![Ethyl 5,5-dimethyl-4-[1-(4-methylphenyl)-1-oxopropan-2-yl]-2-oxooxolane-3-carboxylate](/img/structure/B11067581.png)
![2-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B11067583.png)
![N-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B11067586.png)

